N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of phenolic, methoxy, triazole, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-hydroxy-3-methoxybenzaldehyde and 5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. These intermediates are then reacted under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic and methoxy groups can be oxidized under certain conditions.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- **N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-{[5-(4-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
The uniqueness of N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C27H27N5O4S |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H27N5O4S/c1-17-5-10-21(11-6-17)32-26(19-7-12-22(35-3)13-8-19)30-31-27(32)37-16-25(34)29-28-18(2)20-9-14-23(33)24(15-20)36-4/h5-15,33H,16H2,1-4H3,(H,29,34)/b28-18+ |
InChI Key |
SXBVFFGHKVGVKW-MTDXEUNCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CC(=C(C=C3)O)OC)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC(=C(C=C3)O)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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